molecular formula C9H6F2O3 B13472609 Methyl 2,4-difluoro-3-formylbenzoate

Methyl 2,4-difluoro-3-formylbenzoate

Cat. No.: B13472609
M. Wt: 200.14 g/mol
InChI Key: XPIHQARFNUDJSH-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-formylbenzoate is a fluorinated aromatic ester characterized by a formyl group at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of fluorine to modulate reactivity and stability.

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

methyl 2,4-difluoro-3-formylbenzoate

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3

InChI Key

XPIHQARFNUDJSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-3-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-difluoro-3-formylbenzoate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-3-formylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its formyl and ester groups can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Similarity Score
Methyl 2,4-difluoro-3-formylbenzoate Not provided 2-F, 4-F, 3-CHO C₉H₆F₂O₃ 212.14* Reference
Methyl 2-fluoro-4-formylbenzoate 85070-58-2 2-F, 4-CHO C₉H₇FO₃ 182.15 0.96
Methyl 2,4-difluoro-3-methylbenzoate 1206675-31-1 2-F, 4-F, 3-CH₃ C₉H₈F₂O₂ 186.16 0.96
Methyl 2-fluoro-3-methylbenzoate 586374-04-1 2-F, 3-CH₃ C₉H₉FO₂ 168.17 0.96

*Calculated based on molecular formula.

Key Observations :

  • Fluorine Substitution: The presence of two fluorine atoms in this compound enhances electronegativity and steric hindrance compared to mono-fluorinated analogs like Methyl 2-fluoro-4-formylbenzoate. This likely increases thermal stability and resistance to hydrolysis .
  • Formyl vs. Methyl Groups : The formyl group at the 3-position introduces electrophilic character, making the compound more reactive in condensation or nucleophilic addition reactions compared to the methyl-substituted analog (Methyl 2,4-difluoro-3-methylbenzoate) .

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from related methyl esters:

  • Boiling Point: Fluorinated methyl esters generally exhibit higher boiling points than non-fluorinated analogs due to increased molecular polarity. For example, Methyl 2,4-difluoro-3-methylbenzoate (MW 186.16) likely has a boiling point >200°C, similar to other fluorinated benzoates .
  • Solubility: The formyl group may reduce solubility in non-polar solvents compared to methyl-substituted derivatives .

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